Bromo{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane
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Overview
Description
Bromo{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane is an organosilicon compound characterized by the presence of bromine and silicon atoms bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane typically involves the reaction of dimethyl(phenyl)silane with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under inert conditions, usually in a solvent like carbon tetrachloride or chloroform, at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Bromo{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrosilane.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in polar solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of silyl ethers, silyl amines, or silyl thiols.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Scientific Research Applications
Bromo{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: Potential use in the development of silicon-based biomolecules and probes for biological imaging.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Bromo{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the silicon atom. In oxidation reactions, the silicon atoms are oxidized, leading to the formation of silanols or siloxanes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Chloro{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane
- Iodo{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane
- Fluoro{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane
Uniqueness
Bromo{[dimethyl(phenyl)silyl]methyl}methyl(phenyl)silane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs
Properties
CAS No. |
61739-84-2 |
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Molecular Formula |
C16H21BrSi2 |
Molecular Weight |
349.41 g/mol |
IUPAC Name |
bromo-[[dimethyl(phenyl)silyl]methyl]-methyl-phenylsilane |
InChI |
InChI=1S/C16H21BrSi2/c1-18(2,15-10-6-4-7-11-15)14-19(3,17)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
HGPRJGBPBYNDLE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C[Si](C)(C1=CC=CC=C1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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